molecular formula C14H18Cl2N2O2 B5321986 ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE

ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE

Cat. No.: B5321986
M. Wt: 317.2 g/mol
InChI Key: ABLDHSRUDYDZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the dichlorophenyl group in the structure enhances its potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE typically involves the reaction of 3,4-dichlorophenylpiperazine with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets in biological systems. The dichlorophenyl group enhances its binding affinity to certain receptors, leading to modulation of their activity. The compound may also inhibit specific enzymes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE is unique due to the presence of both the dichlorophenyl group and the piperazine ring, which confer distinct biological activities and chemical reactivity. This combination makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

ethyl 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c1-2-20-14(19)10-17-5-7-18(8-6-17)11-3-4-12(15)13(16)9-11/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLDHSRUDYDZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.